molecular formula C23H25N3O5S2 B2417994 N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 866810-61-9

N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2417994
CAS No.: 866810-61-9
M. Wt: 487.59
InChI Key: CAQDYILLZYSLQX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H25N3O5S2 and its molecular weight is 487.59. The purity is usually 95%.
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Properties

CAS No.

866810-61-9

Molecular Formula

C23H25N3O5S2

Molecular Weight

487.59

IUPAC Name

N-(4-ethoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H25N3O5S2/c1-4-31-18-9-7-17(8-10-18)25-21(27)14-32-23-24-13-20(22(28)26-23)33(29,30)19-11-5-16(6-12-19)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,27)(H,24,26,28)

InChI Key

CAQDYILLZYSLQX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-ethoxyphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound that combines elements of sulfonamide chemistry with dihydropyrimidine derivatives. This unique structure suggests potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the coupling of a thioacetamide derivative with a substituted dihydropyrimidine. The structural confirmation is usually achieved through various spectroscopic methods including 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry. The compound's molecular formula is C21H24N2O3S, and its molecular weight is approximately 384.49 g/mol.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds within the same structural class. For instance, derivatives containing the 5-cyano-6-oxo-4-substituted phenyl-1,6-dihydropyrimidine scaffold have shown significant antibacterial activity against various pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
M6Klebsiella pneumoniae375 µg/mL1500 µg/mL
M19Pseudomonas aeruginosa375 µg/mL1500 µg/mL
M20Staphylococcus aureus750 µg/mL3000 µg/mL

These compounds exhibited zones of inhibition ranging from 15 to 30 mm against tested isolates, indicating strong antimicrobial potential .

Anti-inflammatory Activity

In vitro studies have also highlighted the anti-inflammatory effects of similar thioacetamide derivatives. For example, one study demonstrated that a related compound inhibited the release of elastase and superoxide anions from activated neutrophils, which are critical mediators in inflammatory responses:

CompoundIC50 (Elastase Release)IC50 (Superoxide Generation)
Hit151.28 µM1.43 µM

This suggests that this compound may possess dual-action properties as both an antimicrobial and anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Dihydropteroate Synthase (DHPS) : Similar sulfonamide compounds inhibit DHPS by competing with para-aminobenzoic acid (PABA), thus disrupting folate biosynthesis essential for bacterial growth .
  • Interference with Peptidoglycan Synthesis : The compound may also inhibit enzymes involved in bacterial cell wall synthesis, further contributing to its antimicrobial efficacy .
  • Anti-inflammatory Pathways : The ability to reduce elastase release suggests that this compound could modulate neutrophil activity, thereby reducing tissue damage during inflammatory responses .

Case Studies

Several case studies have explored the effectiveness of this compound in various biological contexts:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation showed that compounds similar to this compound were effective against multidrug-resistant strains of bacteria such as MRSA and Pseudomonas aeruginosa .

Preparation Methods

Modified Biginelli Reaction with Sulfonyl-Containing Ketones

Alternative strategies involve substituting aldehydes with sulfonyl-functionalized ketones. For example, 4-isopropylphenyl sulfonylacetone could react with urea and ethyl acetoacetate under acidic conditions to yield the dihydropyrimidinone skeleton. Cyclocondensation at 80–100°C in ethanol with hydrochloric acid catalysis achieves moderate yields (50–60%).

Post-Cyclization Sulfonation

If direct incorporation of the sulfonyl group proves challenging, postsynthetic sulfonation using 4-isopropylbenzenesulfonyl chloride may be employed. Treatment of the unsubstituted dihydropyrimidinone with the sulfonyl chloride in dichloromethane, catalyzed by triethylamine, introduces the sulfonyl moiety at position 5. This method, adapted from sulfonation protocols in aromatic systems, typically achieves 70–80% conversion.

Preparation of the Acetamide Moiety

2-Bromo-N-(4-ethoxyphenyl)acetamide is synthesized via a two-step sequence:

  • Acetylation of 4-ethoxyaniline : Reacting 4-ethoxyaniline with acetyl chloride in dichloromethane, catalyzed by pyridine, yields N-(4-ethoxyphenyl)acetamide (85–90% yield).
  • Bromination : Treating the acetamide with bromine (Br₂) in acetic acid introduces a bromine atom at the α-position, forming the bromoacetamide derivative (70–75% yield).

Thioether Formation via Nucleophilic Substitution

The coupling of 5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol with 2-bromo-N-(4-ethoxyphenyl)acetamide proceeds via an Sₙ2 mechanism. Employing a polymer-supported amine catalyst, such as Reilex® 425 , in acetonitrile at 120–130°C facilitates the reaction within 2–3 hours, achieving near-quantitative yields. The catalyst’s reusability (≥5 cycles without loss of activity) enhances process sustainability.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Parameter Optimal Condition Impact on Yield
Reaction Temperature 120–130°C Maximizes kinetics while minimizing decomposition
Catalyst Loading 5 wt% Reilex® 425 Balances cost and efficiency
Solvent Acetonitrile Enhances solubility and reaction rate
Reaction Time 2–3 hours Ensures complete conversion

Comparative Analysis of Synthetic Routes

Two primary routes emerge for constructing the target compound:

Route 1: Sequential Assembly

  • Biginelli reaction → Sulfonation → Thionation → Bromoacetamide coupling.
  • Total Yield : ~40% (cumulative).
  • Advantages : Modular, allows intermediate characterization.

Route 2: Convergent Synthesis

  • Parallel synthesis of dihydropyrimidinone and bromoacetamide → Single-step coupling.
  • Total Yield : ~55% (streamlined steps).
  • Advantages : Fewer purification steps, higher overall efficiency.

Q & A

Q. Methodological Recommendation :

  • Perform dose-response curves in triplicate.
  • Use orthogonal assays (e.g., fluorescence polarization and calorimetry) to confirm target engagement .

What advanced spectroscopic techniques are recommended for structural elucidation?

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key signals:
    • Thioacetamide CH₂: δ 4.08 ppm (s, 2H) .
    • Dihydropyrimidinone NH: δ 12.45 ppm (br. s) .
  • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : Resolve sulfonyl and ethoxyphenyl conformations (e.g., torsion angles <10° deviation from planarity) .

Q. Advanced Application :

  • Dynamic NMR : Study rotational barriers of the 4-isopropylphenyl group to assess steric effects on reactivity .

How does the sulfonyl-isopropylphenyl moiety influence binding to biological targets?

Advanced Research Question
The 4-isopropylphenyl sulfonyl group enhances hydrophobic interactions with enzyme pockets (e.g., ATP-binding sites in kinases):

  • Molecular Docking : Simulations show van der Waals contacts with nonpolar residues (e.g., Leu273 in EGFR). Replace with smaller groups (e.g., methyl) to test steric tolerance .
  • SAR Studies : Derivatives with bulkier substituents (e.g., 4-tert-butylphenyl) reduce activity by 40%, suggesting optimal fit for the isopropyl group .

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